molecular formula C17H25N5O B3003745 4-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)-2-methylpyridine CAS No. 2380040-87-7

4-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)-2-methylpyridine

Cat. No.: B3003745
CAS No.: 2380040-87-7
M. Wt: 315.421
InChI Key: YZZXOSRAHSQVQF-UHFFFAOYSA-N
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Description

4-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)-2-methylpyridine is a complex organic compound that features a triazole ring, a piperidine ring, and a pyridine ring

Properties

IUPAC Name

4-[[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]-2-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O/c1-13-9-16(6-7-18-13)23-12-15-5-4-8-22(10-15)11-17-20-19-14(2)21(17)3/h6-7,9,15H,4-5,8,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZXOSRAHSQVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)CC3=NN=C(N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)-2-methylpyridine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives.

    Formation of the Pyridine Ring: The pyridine ring is synthesized through various methods, including cyclization reactions involving nitrogen-containing precursors.

    Final Coupling: The final step involves coupling the triazole, piperidine, and pyridine rings through etherification or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the triazole ring.

    Reduction: Reduction reactions can occur at various positions, potentially altering the electronic properties of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halides, amines, and alcohols can be used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)-2-methylpyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and infections.

    Biology: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.

    Industry: It is used as an intermediate in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of 4-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)-2-methylpyridine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.

    Pathways Involved: The pathways involved can include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **4-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)-2-ethylpyridine
  • **4-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)-2-chloropyridine

Uniqueness

The uniqueness of 4-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)-2-methylpyridine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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